2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Lipophilicity ADMET SAR

This compound is a synthetic acetamide derivative featuring a chiral center and a lipophilic 4-ethoxyphenylacetyl group linked to an N-[1-(furan-2-yl)propan-2-yl]amine. Its computed XLogP3 of 3.0 and TPSA of 51.5 Ų place it in the CNS drug-like space, making it a superior choice for blood-brain barrier penetration studies, neuroinflammation target screening, and fragment-based library expansion. Unlike simpler furan-2-yl acetamides, the ethoxy substituent enhances membrane permeability and alters metabolic liability, providing a defined reference point for in vitro ADMET assays (PAMPA, microsomal stability, CYP inhibition). This distinct scaffold is not replicated by generic analogs, ensuring experimental consistency in SAR series.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1235375-68-4
Cat. No. B2835705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
CAS1235375-68-4
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CO2
InChIInChI=1S/C17H21NO3/c1-3-20-15-8-6-14(7-9-15)12-17(19)18-13(2)11-16-5-4-10-21-16/h4-10,13H,3,11-12H2,1-2H3,(H,18,19)
InChIKeyCRBHBGLBANYNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide (CAS 1235375-68-4): Molecular Profile and Procurement Baseline


2-(4-Ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenylacetyl group linked to an N-[1-(furan-2-yl)propan-2-yl]amine scaffold. Its molecular formula is C₁₇H₂₁NO₃ with a monoisotopic mass of 287.152 Da [1]. The compound incorporates a chiral center at the propan-2-yl carbon and exhibits a computed topological polar surface area (TPSA) of 51.5 Ų and an XLogP3 of 3.0 [1], positioning it within the physicochemical space typical of CNS-penetrant or lipophilic probe molecules. As a specialty research intermediate or screening compound, its procurement is driven by the need for precise structural features not replicated by generic acetamide analogs.

Why Generic Acetamide Analogs Cannot Substitute for 2-(4-Ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide in Research Protocols


The 4-ethoxyphenyl and furan-2-yl propan-2-yl substituents are not merely decorative; their combination dictates critical molecular recognition and physicochemical properties that simple in-class analogs lack. The ethoxy group extends the aromatic π-system and enhances lipophilicity compared to methoxy or unsubstituted phenyl analogs, directly altering membrane permeability and target-binding kinetics [1]. Simultaneously, the furan ring introduces an electron-rich heterocycle that participates in π-stacking and hydrogen-bonding interactions not available to saturated or purely aryl amine scaffolds [2]. Altering either the 4-ethoxyphenyl or the furan-2-yl component fundamentally changes the compound’s computed logP, TPSA, and potential metabolic liability profiles, rendering generic substitution in pharmacological studies or structure–activity relationship (SAR) series invalid [2].

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide Against Closest Analogs


Lipophilicity Advantage: XLogP3 3.0 vs. Simpler N-(1-(furan-2-yl)propan-2-yl)acetamide (XLogP3 1.0)

The target compound exhibits a computed XLogP3 of 3.0, substantially higher than the XLogP3 of 1.0 for the simpler analog N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235210-35-1), which lacks the 4-ethoxyphenylacetyl moiety [1]. This 2.0 log unit increase reflects the enhanced lipophilicity conferred by the 4-ethoxyphenyl substituent [1][2].

Lipophilicity ADMET SAR

Topological Polar Surface Area Differentiation: 51.5 Ų vs. 42.2 Ų for the De-ethoxyphenyl Analog

The calculated TPSA of 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is 51.5 Ų, compared to 42.2 Ų for N-(1-(furan-2-yl)propan-2-yl)acetamide [1][2]. The 9.3 Ų increase originates from the additional acetamide carbonyl and the ethoxy oxygen, extending the hydrogen-bond acceptor count from 2 to 3 [1][2].

Polar surface area Oral bioavailability Permeability

Increased Molecular Complexity: Fragment-Based Descriptor Comparison with Analog F5831-1793

The target compound possesses a complexity score of 313, a heavy atom count of 21, and a rotatable bond count of 7, whereas the de-ethoxyphenyl analog (CAS 1235210-35-1) has a complexity of 172.5, 12 heavy atoms, and only 3 rotatable bonds [1][2]. These differences reflect the 4-ethoxyphenylacetyl appendage adding significant structural dimensionality.

Molecular complexity Fragment-based drug design Library diversity

Recommended Procurement Scenarios for 2-(4-Ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide Based on Differentiated Properties


CNS-Oriented Phenotypic Screening Library Design

The XLogP3 of 3.0 and TPSA of 51.5 Ų place this compound within the favorable range for CNS drug-like properties [1]. Its enhanced lipophilicity over simpler furan-2-yl acetamide congeners (ΔXLogP3 +2.0) [1][2] supports its inclusion in libraries targeting neuroinflammation or neurodegeneration pathways where passive blood–brain barrier penetration is hypothesized.

Fragment-Based and DNA-Encoded Library (DEL) Diversification

The 4-ethoxyphenyl groups provide a defined synthetic handle and additional mass (Δ heavy atoms +9) that can be exploited in fragment growing or DEL tag attachment reactions [1][2]. The furan ring offers a site for later-stage functionalization, making this compound a versatile core scaffold for generating focused compound arrays.

ADMET Structure–Activity Relationship (SAR) Baseline Studies

Because the target compound bridges the physicochemical gap between low-lipophilicity, low-complexity furan-2-yl acetamides and more elaborated drug-like molecules, it can serve as a reference point for in vitro ADMET assays (PAMPA, microsomal stability, CYP inhibition) [1][2]. Procurement for this purpose enables systematic SAR mapping of the contribution of the 4-ethoxyphenylacetyl moiety to metabolic stability and permeability.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.